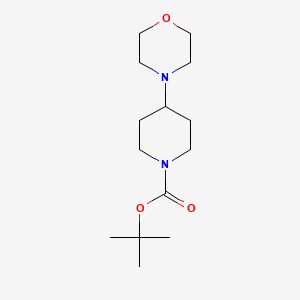

1-Boc-4-morpholinopiperidine

Description

Contextual Significance in Modern Organic Chemistry

The importance of 1-Boc-4-morpholinopiperidine lies in its identity as a "privileged structure" scaffold. The piperidine (B6355638) and morpholine (B109124) rings are common motifs in a vast array of bioactive compounds and approved pharmaceuticals. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, a cornerstone of contemporary synthetic strategies. This enables chemists to selectively modify other parts of the molecule before deprotecting and further functionalizing the piperidine nitrogen.

This compound and its precursors are instrumental in the synthesis of a variety of complex molecules. For instance, the development of efficient methods to produce functionalized, optically enriched piperidines is a significant area of research in drug discovery. chemicalbook.com The piperidine unit is a common feature in many pharmaceutical agents, and methods like palladium-catalyzed enantioselective borylative migration of derivatives of N-Boc-4-piperidone highlight the advanced strategies employed to create chiral piperidine structures. chemicalbook.com

The synthesis of related structures, such as 1-Boc-4-aminopiperidine, further underscores the importance of this class of compounds as pharmaceutical intermediates. google.com The methods developed for these syntheses often prioritize high yield, purity, and scalability for industrial applications. google.comgoogle.com

Role as a Key Intermediate in Complex Molecule Construction

This compound serves as a crucial intermediate in the synthesis of numerous complex molecules, most notably in the field of medicinal chemistry. Its structure is a key component in the synthesis of targeted therapies, including kinase inhibitors for cancer treatment. ugr.esresearchgate.net Kinases are enzymes that play a central role in cellular processes, and their dysregulation is implicated in diseases like cancer. ugr.esacs.org

A prominent example of its application is in the synthesis of Alectinib, a potent anaplastic lymphoma kinase (ALK) inhibitor. google.comnih.gov The 4-morpholinopiperidine (B1299061) moiety of Alectinib is critical for its binding to the ATP-binding pocket of the kinase, contributing to its inhibitory activity. nih.gov The synthesis of Alectinib and other kinase inhibitors often involves a convergent approach where this compound or a related derivative is a key building block. acs.orgsynzeal.com

The general synthetic utility of the parent structure, 1-Boc-4-piperidone, is well-established. It is used as a precursor for various synthetic drugs and as a building block for creating selective ligands. sigmaaldrich.com Its reactions are diverse, including domino reactions and Michael additions to form complex heterocyclic systems. chemicalbook.com This versatility extends to this compound, allowing for its incorporation into a wide range of intricate molecular frameworks.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 125541-20-0 | C14H26N2O3 | 270.37 |

| 4-(4-Piperidinyl)morpholine dihydrochloride | 53617-35-9 | C9H20Cl2N2O | 243.174 |

| 1-Boc-4-piperidone | 79099-07-3 | C10H17NO3 | 199.25 |

| 4-Morpholinopiperidine | 436099-97-7 | C9H18N2O | 170.25 |

| 1-Boc-4-cyano-4-(4-morpholinyl)piperidine | 1148003-98-8 | C15H25N3O3 | 311.38 |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 4-morpholin-4-ylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-12(5-7-16)15-8-10-18-11-9-15/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWQUSZFCONMDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561795 | |

| Record name | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125541-20-0 | |

| Record name | tert-Butyl 4-(morpholin-4-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Boc 4 Morpholinopiperidine and Its Precursor Scaffolds

Preparation of 4-Morpholinopiperidine (B1299061) as a Key Intermediate

The formation of 4-morpholinopiperidine is a crucial step that can be accomplished through various synthetic routes. The choice of method often depends on the availability of starting materials, desired scale of production, and reaction efficiency.

Reductive Amination Strategies from N-Boc-4-piperidone or 1-Benzyl-4-piperidone with Morpholine (B109124)

Reductive amination is a widely employed method for the synthesis of 4-morpholinopiperidine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate from a ketone and an amine, which is then reduced in situ to the corresponding amine.

Starting from N-Boc-4-piperidone, the reductive amination with morpholine can be challenging. reddit.com Standard methods using sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride have been reported to be slow, likely due to the decreased reactivity of the piperidone. reddit.com Alternative procedures may be required to achieve efficient conversion. reddit.com

A more common approach utilizes 1-benzyl-4-piperidone as the starting ketone. google.comgoogle.com The reaction with morpholine in the presence of a reducing agent, such as hydrogen gas with a platinum or palladium catalyst, yields 4-(1-benzylpiperidin-4-yl)morpholine (B5700109). google.com This method can be performed as a one-pot reaction. google.com

Table 1: Reductive Amination Conditions for 4-(1-benzylpiperidin-4-yl)morpholine

| Starting Material | Amine | Reducing Agent/Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 1-Benzyl-4-piperidone | Morpholine (≥5 molar equivalents) | H₂ (≤1 MPa), Platinum or Palladium catalyst | Not specified | Not specified | 4-(1-benzylpiperidin-4-yl)morpholine | google.com |

Deprotection of Boc-Protected Piperidone Derivatives Leading to Morpholinopiperidine

The tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen is typically removed under acidic conditions. masterorganicchemistry.comdtic.mil Following the successful synthesis of an N-Boc protected intermediate, treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (B109758) (DCM) or dioxane cleaves the Boc group to afford the free piperidine. masterorganicchemistry.comdtic.milmdpi.com This deprotection step is essential to liberate the secondary amine for subsequent reactions or to yield the final target molecule if the Boc-protected precursor already contains the morpholine moiety. For instance, after a reductive amination to form tert-butyl 4-morpholinopiperidine-1-carboxylate, acid-mediated deprotection would yield 4-morpholinopiperidine.

Catalytic Hydrogenation Approaches for N-Benzyl Deprotection

When 1-benzyl-4-piperidone is used as the starting material, the resulting 4-(1-benzylpiperidin-4-yl)morpholine requires debenzylation to obtain 4-morpholinopiperidine. google.com Catalytic hydrogenation is the most common and efficient method for this transformation. nih.gov The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.govgoogle.com

The efficiency of this deprotection can be influenced by several factors. The presence of the amine product can sometimes poison the palladium catalyst, slowing down the reaction. nih.gov To mitigate this, the reaction is often performed in an acidic medium, such as in the presence of hydrochloric acid or acetic acid, which forms the amine salt and reduces catalyst poisoning. nih.govsciencemadness.org However, this necessitates a subsequent neutralization step to isolate the free amine. nih.gov The choice of solvent can also be critical, with alcoholic solvents being common, though they can sometimes lead to N-alkylation as a side reaction. researchgate.net

Table 2: Conditions for N-Benzyl Deprotection

| Substrate | Catalyst | Hydrogen Source | Solvent | Pressure | Temperature | Product | Reference |

|---|---|---|---|---|---|---|---|

| 4-(1-benzylpiperidin-4-yl)morpholine dihydrochloride | Pd/C | Not specified | t-Butanol | 40 kg | 60°C | 4-Morpholinopiperidine | google.com |

Direct Synthesis of 1-Boc-4-morpholinopiperidine

Once the key intermediate, 4-morpholinopiperidine, is obtained, the final step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Boc-Protection of the Piperidine Nitrogen in 4-Morpholinopiperidine

The introduction of the Boc group is a standard procedure in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wordpress.comjk-sci.com The base, often a tertiary amine like triethylamine (B128534), is used to neutralize the acidic byproduct of the reaction. wordpress.comjk-sci.com The reaction is generally carried out in a suitable solvent such as dichloromethane, tetrahydrofuran, or a mixture of solvents. wordpress.comjk-sci.com

The amine nucleophile attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate (B1207046) and the release of tert-butoxide and carbon dioxide. masterorganicchemistry.comjk-sci.com

Optimization of Reaction Conditions and Yields

Optimizing the reaction conditions for the Boc-protection of 4-morpholinopiperidine is crucial for maximizing the yield and purity of the final product. Factors to consider include the choice of base, solvent, reaction temperature, and stoichiometry of the reagents.

While standard conditions often provide good results, some protocols have been developed to improve efficiency. For example, using a solvent system of water, methanol, and triethylamine can enhance the solubility of amine starting materials and lead to high yields, often in the range of 90-97%, with a simple workup involving evaporation and vacuum drying to remove residual Boc₂O. wordpress.com The reaction can be heated to ensure completion. wordpress.com The final product, this compound, is a stable solid that can be used in subsequent synthetic steps without further purification if the reaction is clean. wordpress.com

Table 3: General Conditions for Boc-Protection of Amines

| Amine | Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Generic Amine | Boc₂O (1.6 eq) | Triethylamine | Water/Methanol/Triethylamine (10:10:7) | 55°C | 16h | 90-97% | wordpress.com |

Advanced Synthetic Strategies for Diversification and Analog Preparation

The core structure of this compound serves as a versatile scaffold in medicinal chemistry, amenable to a variety of advanced synthetic modifications. These strategies allow for the systematic exploration of the chemical space around this key building block, leading to the generation of diverse analogs with potentially enhanced biological activities or optimized physicochemical properties. The primary focus of these diversification efforts lies in the selective functionalization of its constituent rings—the piperidine and the morpholine—and the stereocontrolled introduction of new chiral centers.

Functionalization of the Piperidine Ring and Morpholine Moiety

The ability to selectively introduce substituents at various positions on the piperidine and morpholine rings is crucial for structure-activity relationship (SAR) studies. Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for directly modifying the piperidine core.

Piperidine Ring Functionalization:

Direct C-H functionalization of the N-Boc-piperidine ring allows for the introduction of arylacetate groups and other functionalities at the C2, C3, and C4 positions. The site-selectivity of these reactions is highly dependent on the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.gov Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes are a prime example of this strategy. nih.govd-nb.info

For instance, the use of specific chiral dirhodium tetracarboxylate catalysts can direct functionalization to a desired position with high levels of control. d-nb.info The C2 position can be targeted using catalysts like Rh₂(R-TCPTAD)₄ with N-Boc-piperidine. nih.gov In contrast, functionalization at the C4 position can be achieved when N-α-oxoarylacetyl-piperidines are used in conjunction with a different rhodium catalyst, such as Rh₂(S-2-Cl-5-BrTPCP)₄. nih.gov The C3 position, being less electronically favored for direct C-H insertion, can be functionalized indirectly through methods like the cyclopropanation of N-Boc-tetrahydropyridine, followed by a regioselective and stereoselective ring-opening of the resulting cyclopropane. nih.gov

The table below summarizes the catalyst-controlled site-selective C-H functionalization of the piperidine ring.

Table 1: Catalyst-Controlled Site-Selective Functionalization of the Piperidine Ring

| Target Position | Protecting Group | Catalyst | Outcome | Reference |

|---|---|---|---|---|

| C2 | N-Boc | Rh₂(R-TCPTAD)₄ | 2-Substituted Analogues | nih.gov |

| C2 | N-Brosyl | Rh₂(R-TPPTTL)₄ | 2-Substituted Analogues | nih.gov |

| C4 | N-α-oxoarylacetyl | Rh₂(S-2-Cl-5-BrTPCP)₄ | 4-Substituted Analogues | nih.gov |

| C3 | N-Boc | N/A (via cyclopropanation) | 3-Substituted Analogues | nih.gov |

Morpholine Moiety Functionalization:

Modifications to the morpholine moiety are also critical in developing analogs. While direct functionalization of the morpholine ring is less commonly detailed, SAR studies indicate the importance of its structural features. For example, in the context of certain quinoline-4-carboxamide derivatives, the morpholine oxygen was found to be essential for antimalarial activity. acs.org Its replacement with a piperidine group was not tolerated, highlighting the specific role of the oxygen atom. acs.org However, the morpholine nitrogen was found to be more amenable to modification in the same series. acs.org In other instances, the entire 4-morpholinopiperidine unit is attached to a core scaffold via reactions like amination or Suzuki coupling, demonstrating its use as a building block for diversification. acs.orgacs.org

Stereoselective Synthesis of Chiral this compound Derivatives

The creation of chiral derivatives of this compound with specific stereochemistry is a key objective for developing selective and potent therapeutic agents. General methods for obtaining optically active compounds include the resolution of racemic mixtures, synthesis from chiral starting materials, or direct chiral synthesis. google.com

In the context of functionalizing the piperidine ring, rhodium-catalyzed C-H insertion reactions can be performed with high levels of both diastereoselectivity and enantioselectivity. d-nb.info The choice of the chiral ligand on the rhodium catalyst is paramount in controlling the stereochemical outcome. nih.govd-nb.info

For example, the reaction of N-Boc-piperidine with a donor/acceptor carbene catalyzed by Rh₂(R-TCPTAD)₄ can yield the C2-functionalized product with good diastereoselectivity (11:1 d.r.) and high enantioselectivity (93% ee). d-nb.info Further optimization using different catalysts, such as Rh₂(R-TPPTTL)₄, can enhance the diastereoselectivity even further (27:1 d.r.), although sometimes at the expense of enantioselectivity. d-nb.info

The table below presents key findings in the stereoselective C2-functionalization of N-Boc-piperidine.

Table 2: Stereoselective C2-Functionalization of N-Boc-Piperidine

| Catalyst | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rh₂(S-DOSP)₄ | 1:1 | Low | d-nb.info |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | 5.3:1 | 83% | d-nb.info |

| Rh₂(R-TCPTAD)₄ | 11:1 | 93% | d-nb.info |

| Rh₂(R-TPPTTL)₄ | 27:1 | 69% | d-nb.info |

Another powerful strategy involves the catalytic stereoselective dearomatization of pyridine (B92270) derivatives to generate chiral piperidines, which can then be elaborated into the desired this compound derivatives. mdpi.com This approach provides an alternative and efficient entry point to enantioenriched piperidine scaffolds, which are crucial components in medicinal chemistry. mdpi.com

Applications of 1 Boc 4 Morpholinopiperidine in Contemporary Medicinal Chemistry and Drug Discovery

Integral Role in Pharmaceutical Intermediate Synthesis

1-Boc-4-morpholinopiperidine serves as a crucial starting material or intermediate in the synthesis of a variety of complex pharmaceutical agents across different therapeutic areas. synzeal.comchemicalbook.com Its deprotected form, 4-morpholinopiperidine (B1299061), is often incorporated into the final structure of the active pharmaceutical ingredient. chemicalbook.comgoogle.com

Utility in the Development of Antimalarial Agents Incorporating Quinoline-4-carboxamide Scaffolds

The morpholinopiperidine scaffold is instrumental in the development of novel antimalarial drugs, particularly those based on the quinoline-4-carboxamide core. acs.orgnih.govresearchgate.net In the optimization of a series of quinoline-4-carboxamide derivatives, researchers found that introducing a 4-morpholinopiperidine group significantly enhanced the compound's desired properties. acs.org This modification led to a notable improvement in both antimalarial potency and metabolic stability. acs.org The resulting compounds demonstrated excellent oral efficacy in preclinical malaria models. acs.orgnih.gov

One study highlighted the optimization of a lead compound by incorporating this specific moiety. The introduction of the 4-morpholinopiperidine group improved both the potency against the Plasmodium falciparum parasite and the ligand efficiency of the molecule. acs.org

Table 1: Impact of 4-Morpholinopiperidine on Antimalarial Compound Properties

| Compound | R³ Substituent | Potency (EC₅₀, µM) | Lipophilic Ligand Efficiency (LLE) |

|---|---|---|---|

| 18 | 4-Methylpiperazine | 0.49 | 3.5 |

| 24 | 4-Morpholinopiperidine | 0.15 | 4.2 |

Source: Journal of Medicinal Chemistry, 2016. acs.org

Building Block for Poly(ADP-ribose) Polymerase (PARP) Inhibitors

The morpholinopiperidine scaffold has been utilized as a building block in the design of novel inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme family critical for DNA repair and a key target in oncology. tandfonline.com In one study, a series of 3,4-dihydroisoquinol-1-one-4-carboxamides were synthesized and evaluated as PARP inhibitors. tandfonline.com Among the synthesized compounds was 4-(4-Morpholinopiperidine-1-carbonyl)-3,4-dihydroisoquinolin-1(2H)-one, which incorporates the morpholinopiperidine moiety directly into its structure. tandfonline.com The research led to the identification of potent lead compounds with nanomolar inhibitory activity against PARP-1 and PARP-2, demonstrating the value of this scaffold in developing new anticancer agents. tandfonline.com Other research has also focused on piperidine-based derivatives as a promising class of PARP-1 inhibitors. nih.gov

Contributions to Selective Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibitor Development

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation and survival, making it a major target for cancer and inflammatory diseases. sci-hub.seacs.org The morpholine (B109124) ring is a key structural feature in many PI3K inhibitors due to its ability to form critical hydrogen bond interactions within the enzyme's binding site. sci-hub.secelonpharma.com Specifically, in the design of selective inhibitors for the PI3Kδ isoform, the amine subunit is a critical component for achieving desired activity and selectivity. mdpi.com

Structure-activity relationship (SAR) studies have demonstrated the necessity of the morpholine group for potent inhibition in certain classes of PI3K inhibitors. sci-hub.se The significant activity and selectivity potential have been linked to the "morpholine-pyrimidine" system, where the morpholine ring functions as a hydrogen-bond acceptor. celonpharma.com This highlights the importance of scaffolds containing the morpholine heterocycle, such as morpholinopiperidine, in the rational design of new and effective PI3Kδ inhibitors. sci-hub.secelonpharma.com

Structure-Activity Relationship (SAR) Studies Incorporating the Morpholinopiperidine Scaffold

Impact on Potency and Ligand Efficiency in Bioactive Molecules

A key goal in drug discovery is to optimize the binding affinity of a molecule for its target while maintaining favorable drug-like properties such as molecular weight and lipophilicity. uniroma1.it Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to assess the quality of a compound, relating its potency to its size and lipophilicity, respectively. taylorandfrancis.comnih.gov

The incorporation of the 4-morpholinopiperidine moiety has been shown to be an effective strategy for improving these efficiency metrics. acs.org In the development of quinoline-4-carboxamide antimalarials, replacing a 4-methylpiperazine group with a 4-morpholinopiperidine group resulted in a compound with a lower (more potent) EC₅₀ value and a higher LLE. acs.org This indicates that the increase in potency was achieved efficiently without a detrimental increase in lipophilicity, a common challenge in lead optimization. acs.org This demonstrates the value of the morpholinopiperidine scaffold in generating potent and efficient drug candidates. sci-hub.seacs.org

Table 2: Comparative Ligand Efficiency of R³ Side Chains

| Compound | R³ Group | Potency (pEC₅₀) | clogP | Lipophilic Ligand Efficiency (LLE = pEC₅₀ - clogP) |

|---|---|---|---|---|

| 18 | 4-Methylpiperazine | 6.31 | 2.8 | 3.5 |

| 24 | 4-Morpholinopiperidine | 6.82 | 2.6 | 4.2 |

Source: Journal of Medicinal Chemistry, 2016. acs.org

Influence on Pharmacokinetic Properties and Metabolic Stability of Drug Candidates

The incorporation of the this compound moiety into drug candidates can significantly influence their pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). The morpholine and piperidine (B6355638) rings, being polar substructures, can enhance the aqueous solubility of a molecule. biomedpharmajournal.org This is a critical factor for oral bioavailability, as a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. biomedpharmajournal.orgwpmucdn.com

In a notable example from antimalarial drug discovery, the introduction of a 4-morpholinopiperidine moiety into a series of quinoline-4-carboxamides led to improved potency and ligand efficiency. acs.org Specifically, compound 24, which features this moiety, demonstrated good aqueous solubility and moderate clearance in mouse liver microsomes, an indicator of metabolic stability. acs.org This improvement was attributed to the reduction in lipophilicity (clogP = 2.9) brought about by the polar morpholinopiperidine group. acs.org

Table 1: Pharmacokinetic Data for a Quinoline-4-carboxamide Derivative

| Compound | Pf EC50 (3D7) (μM) | clogP | Aqueous Solubility (μM) | Mouse Liver Microsomal Clearance |

|---|

| 24 | 0.15 | 2.9 | Good | Moderate |

Data sourced from a study on quinoline-4-carboxamide derivatives as antimalarial agents. acs.org

Design Principles for Solubilizing Groups in Drug Design

The process of drug design often involves a delicate balance between a molecule's hydrophilicity (water-loving nature) and lipophilicity (fat-loving nature) to ensure it can both dissolve in aqueous biological fluids and penetrate lipid-based cell membranes. biomedpharmajournal.org The incorporation of "solubilizing groups" is a common strategy to enhance the aqueous solubility of poorly soluble drug candidates. umb.edu

Key principles for the design and use of solubilizing groups include:

Introduction of Polar Functional Groups: Groups such as alcohols, amines, amides, and ethers can increase water solubility by forming hydrogen bonds with water molecules. umb.edu The morpholine and piperidine components of this compound contain such polar functionalities. sigmaaldrich.com

Ionizable Groups: The presence of acidic or basic centers that can be ionized at physiological pH can dramatically increase aqueous solubility. wpmucdn.com The nitrogen atoms in the piperidine and morpholine rings can act as basic centers.

Structural Considerations: The position and orientation of the solubilizing group within the molecule are critical. It should be placed in a way that it does not interfere with the drug's interaction with its biological target (the pharmacophore). umb.edu

An empirical approach to predicting water solubility involves assessing the "carbon-solubilizing potential" of the functional groups present in a molecule. wpmucdn.com If the combined solubilizing potential of the functional groups outweighs the total number of carbon atoms, the molecule is generally considered to be water-soluble.

Exploration in Novel Therapeutic Area Drug Discovery Programs

The utility of this compound and its derivatives extends across a range of therapeutic areas, highlighting its versatility as a building block in drug discovery.

In the field of oncology, derivatives of this scaffold have been investigated as kinase inhibitors. acs.org Kinases are a class of enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often implicated in cancer. acs.org The design of potent and selective kinase inhibitors is a major focus of cancer drug discovery.

Furthermore, in the context of inflammatory and autoimmune diseases, derivatives have been synthesized as inhibitors of phosphoinositide 3-kinases (PI3Ks). nih.gov Specifically, PI3Kδ inhibitors have shown promise for the treatment of conditions like systemic lupus erythematosus. nih.gov The morpholine moiety is a common feature in many PI3K inhibitors.

The scaffold has also been utilized in the development of treatments for central nervous system disorders. For instance, it has been incorporated into the synthesis of atypical dopamine (B1211576) transporter (DAT) inhibitors, which have potential therapeutic applications in substance use disorders. nih.gov

Finally, in the realm of infectious diseases, as previously mentioned, 4-morpholinopiperidine has been a key component in the development of novel antimalarial agents. acs.org The constant threat of drug resistance necessitates the discovery of new chemotypes with novel mechanisms of action against pathogens like Plasmodium falciparum. acs.org

The broad applicability of the this compound scaffold underscores its importance as a valuable tool in the medicinal chemist's armamentarium for the design and synthesis of new therapeutic agents.

Advanced Analytical Characterization Techniques for 1 Boc 4 Morpholinopiperidine and Its Derivatives

Chromatographic Separations and Mass Spectrometry

Chromatographic techniques coupled with mass spectrometry are indispensable for the separation, identification, and quantification of 1-Boc-4-morpholinopiperidine and its related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for assessing the purity of this compound and identifying any volatile impurities. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for its definitive identification.

For instance, the analysis of fentanyl-related compounds often involves GC-MS to identify precursors and intermediates. cfsre.org While specific GC-MS data for this compound is not extensively published in readily available literature, the principles of the technique are broadly applicable. For a related compound, tert-butyl 4-oxopiperidine-1-carboxylate, the top peak in its GC-MS spectrum is observed at an m/z of 57, which is characteristic of the tert-butyl group. nih.gov This indicates that for this compound, a prominent fragment corresponding to the Boc protecting group would also be expected.

The purity of the compound can be determined by integrating the peak areas of all detected components in the chromatogram. A high-purity sample will exhibit a single, dominant peak corresponding to this compound, with minimal peaks from impurities.

High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) for Exact Mass Determination

High-Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (HPLC-TOF-MS) is a high-resolution technique crucial for the accurate mass determination of this compound and its non-volatile derivatives. HPLC separates the components of a mixture in the liquid phase, which is particularly suitable for larger, less volatile molecules. The TOF mass analyzer measures the mass-to-charge ratio (m/z) of ions by timing how long they take to travel a fixed distance. This allows for extremely precise mass measurements, often to within a few parts per million (ppm).

This high-resolution mass data is invaluable for confirming the elemental composition of the parent molecule and its metabolites or degradation products. For example, in the study of kinase inhibitors, high-resolution mass spectrometry is used to confirm the formation of covalent adducts. nih.gov Similarly, in the analysis of fentanyl synthesis intermediates, liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) is employed for qualitative analysis. cfsre.org For a derivative, tert-butyl 4-methyl-4-morpholinopiperidine-1-carboxylate, the exact mass is reported as 284.20999276 Da. nih.gov This level of precision allows for unambiguous confirmation of the molecular formula.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Observed [M+H]⁺ (m/z) | Reference |

|---|---|---|---|---|

| (Z)-5-(Biphen-4-ylmethylene)-2-(4-morpholinopiperidin-1-yl)-imidazol-4(5H)-one hydrochloride | C₂₅H₂₉ClN₄O₂ | 452.98 | 417.23 | mdpi.com |

| (Z)-5-(3-Phenoxybenzylidene)-2-(4-morpholinopiperidin-1-yl)-imidazol-4(5H)-one hydrochloride | C₂₅H₂₉ClN₄O₃ | 468.98 | 433.18 | mdpi.com |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the presence of specific functional groups and the connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules. It provides information about the chemical environment of each proton in the molecule. The ¹H NMR spectrum of this compound would be expected to show characteristic signals for the protons of the Boc group, the piperidine (B6355638) ring, and the morpholine (B109124) ring.

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| (±)-N-(1-Phenylethyl)morpholine | CDCl₃ | 3.68-3.58 (m, 4H), 2.49-2.38 (m, 2H), 2.36-2.27 (m, 2H) | OCH₂, NCH₂, NCH₂ | whiterose.ac.uk |

| 1-Boc-4-iodomethyl-piperidine | - | A singlet for the 9 protons of the tert-butyl group is expected. | -C(CH₃)₃ | chemicalbook.com |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of specific chemical bonds. msu.edu The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group (C=O) of the Boc protecting group, as well as C-N and C-O stretching vibrations from the piperidine and morpholine rings.

The carbonyl stretch of the urethane (B1682113) in the Boc group typically appears as a strong band in the region of 1700-1680 cm⁻¹. The C-O stretching vibrations of the morpholine ether and the Boc group would be expected in the 1250-1000 cm⁻¹ region. libretexts.orglibretexts.org The C-H stretching vibrations of the alkane portions of the rings would appear around 3000-2850 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2950-2850 | Strong |

| Carbonyl (Urethane C=O) | Stretch | 1700-1680 | Strong |

| C-N (Amine) | Stretch | 1250-1020 | Medium |

| C-O (Ether) | Stretch | 1150-1085 | Strong |

Analytical Method Development and Validation in Pharmaceutical Contexts

The development and validation of analytical methods for this compound are critical for its use in pharmaceutical manufacturing, particularly for applications like the production of Alectinib. synzeal.comsynzeal.com Method validation ensures that an analytical procedure is suitable for its intended purpose. researchgate.net This process involves demonstrating that the method is accurate, precise, specific, linear, and robust.

For a compound like this compound, a validated HPLC method would be essential for quality control (QC) applications. synzeal.comsynzeal.com This would involve:

Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: Establishing that the detector response is directly proportional to the concentration of the analyte over a given range.

Accuracy: Determining the closeness of the test results obtained by the method to the true value.

Precision: Assessing the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Range: Defining the interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Robustness: Measuring the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation of these analytical methods must be performed in accordance with regulatory guidelines to ensure that the data generated is reliable and can be used to support regulatory filings such as an Abbreviated New Drug Application (ANDA). synzeal.comsynzeal.comroutledge.com

Quality Control (QC) Applications for Abbreviated New Drug Application (ANDA) or Commercial Production

In the framework of Abbreviated New Drug Applications (ANDAs) and large-scale commercial production, stringent quality control (QC) of pharmaceutical intermediates like this compound is a regulatory prerequisite. This compound serves as a key building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), such as the kinase inhibitor Alectinib. synzeal.comsynzeal.com Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. QC applications for this intermediate focus on the identification, quantification, and control of process-related and degradation impurities.

The development and validation of robust analytical methods are central to the QC strategy. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for purity determination and impurity profiling due to its high selectivity and sensitivity. who.int A typical HPLC method would be validated according to the International Council for Harmonisation (ICH) Q2(R1) guideline, assessing parameters like specificity, linearity, precision, accuracy, and robustness to ensure reliable performance. pharmtech.comufrgs.br

Impurity profiling is a critical component of the QC process. Potential impurities in this compound can originate from starting materials, by-products of the synthesis, or degradation. For instance, common starting materials for its synthesis can include 1-benzyl-4-piperidone and morpholine, which could persist as impurities if not fully consumed or removed. google.comgoogle.com Another potential impurity is 1-(tert-Butoxycarbonyl)piperidin-4-one (1-Boc-4-piperidone), a related intermediate. incb.org Furthermore, degradation of the target molecule, for example, through the cleavage of the acid-labile Boc (tert-butoxycarbonyl) protecting group, would yield 4-morpholinopiperidine (B1299061). sigmaaldrich.com

A comprehensive QC testing protocol would include validated methods to control these and other potential impurities within acceptable limits as defined during process development and as required by regulatory agencies.

The following table details potential impurities and their likely sources.

Table 1: Potential Impurities in this compound and Their Origins

| Compound Name | Potential Origin |

| 4-Morpholinopiperidine | Degradation product (loss of Boc group), starting material for synthesis. google.comsigmaaldrich.com |

| 1-(tert-Butoxycarbonyl)piperidin-4-one | Related synthetic intermediate. incb.org |

| Morpholine | Starting material for synthesis. google.comgoogle.com |

| 1-Benzyl-4-piperidone | Starting material for certain synthetic routes. google.comgoogle.com |

Utilization as Reference Standards for Regulatory Compliance

For regulatory compliance in the pharmaceutical industry, reference standards are indispensable tools used to ensure the identity, strength, quality, and purity of drug substances and products. veeprho.com A reference standard is a highly purified and well-characterized material against which production batches (working standards) are compared. pharmagrowthhub.com The failure to provide well-characterized reference standards can be a significant hurdle, potentially delaying the approval of a drug product. pharmtech.com

When this compound is used as an intermediate in a drug manufacturing process submitted for an ANDA, a dedicated reference standard of this compound must be established. synzeal.comsynzeal.com According to ICH guidelines, a primary reference standard is a substance shown through extensive analytical tests to be authentic material of high purity. lgcstandards.com This standard can be obtained by purifying existing production material or through independent synthesis. lgcstandards.com The goal is to achieve the highest possible purity, ideally 99.5% or greater. who.inteurofins.com

The qualification of a this compound primary reference standard involves a comprehensive set of analytical tests to confirm its structure and assess its purity. eurofins.com Structural elucidation is typically achieved using a combination of techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight confirmation, and Infrared (IR) spectroscopy to identify functional groups. pharmtech.comeurofins.com

Purity assessment is a multi-faceted process. Chromatographic methods like HPLC are used to determine organic purity and identify related substance impurities. veeprho.com Gas Chromatography (GC), often with headspace analysis, is employed to quantify residual solvents. pharmtech.com The water content is precisely measured by Karl Fischer titration, and inorganic impurities can be assessed by methods like inductively coupled plasma mass spectrometry (ICP-MS) or a sulfated ash test. pharmtech.comveeprho.com

The table below summarizes the array of analytical techniques typically used to qualify a primary reference standard for this compound.

Table 2: Analytical Techniques for Qualification of a this compound Reference Standard

| Analytical Technique | Purpose |

| ¹H NMR & ¹³C NMR Spectroscopy | Definitive structural confirmation and identification. eurofins.com |

| Mass Spectrometry (MS) | Confirmation of molecular weight and structure. eurofins.com |

| Infrared (IR) Spectroscopy | Confirmation of characteristic functional groups. eurofins.com |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity and chromatographic profile of organic impurities. pharmtech.comveeprho.com |

| Gas Chromatography (GC) | Quantification of residual volatile solvents. pharmtech.com |

| Karl Fischer Titration | Measurement of water content. pharmtech.comveeprho.com |

| Elemental Analysis | Confirmation of the elemental composition (C, H, N, O). |

| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and presence of volatiles. eurofins.com |

Once established, this primary reference standard serves as the ultimate benchmark for that specific material within the company. It is used to qualify secondary or working standards, which are then used in routine daily quality control testing of production batches, ensuring consistency and compliance with the registered specifications. pharmagrowthhub.comlgcstandards.com

Q & A

Basic Research Questions

Q. How is 1-Boc-4-morpholinopiperidine synthesized, and what analytical methods validate its structural integrity?

- Methodological Answer : Synthesis typically involves Boc-protection of the piperidine nitrogen followed by morpholine substitution. Key steps include Grignard reactions (as seen in analogs like 4-hydroxy-4-(4-chlorophenyl)piperidine synthesis) and purification via column chromatography . Structural validation employs FT-IR (to confirm functional groups), H/C NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight). For example, FT-IR peaks at ~1700 cm confirm the Boc carbonyl group .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

- Methodological Answer : Stability depends on substituents and purity. For Boc-protected analogs, storage at -20°C under inert atmosphere is recommended for long-term stability (≥5 years) . For short-term use, room temperature (RT) in a desiccator is acceptable if purity exceeds 98% . Regular purity checks via HPLC (retention time comparison) and H NMR (absence of degradation peaks) are critical .

Q. How can researchers ensure batch-to-batch reproducibility in synthesis?

- Methodological Answer : Standardize reaction parameters (temperature, solvent ratios, and catalyst loading) and document deviations. Use Certificates of Analysis (COA) to verify purity (>98%) and identity via spectroscopic data . For example, consistent C NMR chemical shifts for the Boc group (e.g., ~80 ppm for the quaternary carbon) confirm reproducibility .

Advanced Research Questions

Q. How do computational methods like DFT or molecular docking enhance understanding of this compound’s reactivity and interactions?

- Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites, while molecular docking (e.g., AutoDock Vina) models binding affinities to biological targets. For instance, studies on analogs like 1-benzyl-4-(N-Boc-amino)piperidine used DFT to correlate spectroscopic data with electronic properties .

Q. What strategies resolve contradictions in spectroscopic data across studies (e.g., NMR shifts or IR peaks)?

- Methodological Answer : Cross-validate experimental data with computational simulations. For example, discrepancies in H NMR shifts may arise from solvent effects (CDCl vs. DMSO-d) or concentration. Compare results with published studies on structurally similar compounds (e.g., 4-Anilino-1-Boc-piperidine) and use deuterated solvents consistently .

Q. How can researchers design comparative studies to evaluate the pharmacological potential of this compound against analogs?

- Methodological Answer : Apply the PICO framework:

- Population : Target protein/receptor (e.g., opioid receptors).

- Intervention : this compound vs. 4-Anilino-1-Boc-piperidine .

- Comparison : Binding affinity (IC) via radioligand assays.

- Outcome : Structure-activity relationship (SAR) analysis .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.